2-Allyl-3,4-dimethoxybenzaldehyde

Catalog No.
S3455431
CAS No.
92345-90-9
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-3,4-dimethoxybenzaldehyde

CAS Number

92345-90-9

Product Name

2-Allyl-3,4-dimethoxybenzaldehyde

IUPAC Name

3,4-dimethoxy-2-prop-2-enylbenzaldehyde

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3

InChI Key

XZIFTHYDTZQGIL-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)OC

2-Allyl-3,4-dimethoxybenzaldehyde is an organic compound characterized by its aromatic structure, featuring a benzaldehyde moiety with two methoxy groups and an allyl substituent. The chemical formula is C12H14O3C_{12}H_{14}O_3, and its structure can be represented as follows:

C6H4(OCH3)2CHO+C3H5\text{C}_6\text{H}_4(\text{OCH}_3)_2\text{CHO}+\text{C}_3\text{H}_5

This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Future Research

2-Allyl-3,4-dimethoxybenzaldehyde represents a molecule with interesting functional groups that could potentially be explored in various research areas. Here are some possibilities:

  • Synthesis and characterization: Develop methods for synthesizing this compound and analyze its structure using spectroscopic techniques.
  • Biological activity: Investigate potential antifungal, antibacterial, or other biological activities of the molecule.
  • Material science: Explore the use of the molecule in the development of new materials with specific properties.

Characterization and Spectral Data:

A study published in "SpectraBase" provides a mass spectrum (GC) of 2-Allyl-3,4-dimethoxybenzaldehyde. This data helps identify the molecule and its potential fragmentation patterns, which are crucial for various analytical techniques like mass spectrometry [].

Potential Applications:

Due to the presence of functional groups like allyl and methoxy, 2-Allyl-3,4-dimethoxybenzaldehyde might hold promise for various applications, including:

  • Organic Synthesis: The allyl group can participate in various organic reactions, potentially making this compound a valuable building block for synthesizing other complex molecules.
  • Medicinal Chemistry: The methoxy groups can influence the molecule's biological properties, making it a potential candidate for further investigation in drug discovery.
  • Material Science: The aromatic structure and functional groups could potentially lead to applications in polymer chemistry or the development of new materials with specific properties.
Typical of aldehydes and allylic compounds. Key reactions include:

  • Aldol Condensation: This compound can participate in aldol reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds under basic conditions.
  • Allylation Reactions: It can be allylated using reagents like allyl bromide in the presence of catalysts (e.g., tin) to yield homoallylic alcohols, which are valuable intermediates in organic synthesis .
  • Oxidation: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, depending on the reaction conditions employed .

Research indicates that 2-Allyl-3,4-dimethoxybenzaldehyde exhibits various biological activities. It has been studied for its potential antioxidant properties and its ability to inhibit certain enzymes involved in oxidative stress pathways. Additionally, compounds with similar structures have shown promise in anticancer studies, suggesting that 2-Allyl-3,4-dimethoxybenzaldehyde may also possess cytotoxic effects against specific cancer cell lines .

The synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde can be achieved through several methods:

  • Direct Allylation: This method involves the allylation of 3,4-dimethoxybenzaldehyde using allyl bromide in the presence of a suitable base or catalyst.
  • Barbier Reaction: The Barbier reaction allows for the addition of allyl groups to aldehydes under mild conditions, yielding high yields of the desired product .
  • Functional Group Transformations: Starting from 3,4-dimethoxybenzyl alcohol or other derivatives, various functional group transformations (e.g., oxidation) can lead to the formation of 2-Allyl-3,4-dimethoxybenzaldehyde.

The applications of 2-Allyl-3,4-dimethoxybenzaldehyde span across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.

Interaction studies have focused on understanding how 2-Allyl-3,4-dimethoxybenzaldehyde interacts with biological systems. These studies often involve:

  • Enzyme Inhibition Assays: Evaluating its capacity to inhibit enzymes linked to oxidative stress.
  • Cell Line Studies: Assessing cytotoxicity against various cancer cell lines to determine its potential as an anticancer agent .
  • Reactivity with Reactive Oxygen Species: Investigating how it reacts with reactive oxygen species under physiological conditions.

Several compounds share structural similarities with 2-Allyl-3,4-dimethoxybenzaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3,4-DimethoxybenzaldehydeContains two methoxy groups but lacks allyl groupCommon precursor in organic synthesis
EugenolContains an allyl group but lacks methoxy substituentsKnown for its antimicrobial properties
VanillinContains one methoxy group and an aldehydeWidely used as a flavoring agent
AnisaldehydeContains one methoxy group without allylic substitutionUsed extensively in fragrance formulations

The uniqueness of 2-Allyl-3,4-dimethoxybenzaldehyde lies in its combination of both methoxy groups and an allylic side chain, which may impart distinct reactivity and biological properties compared to these similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-19

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